molecular formula C7H14ClN B6201130 7-azabicyclo[4.1.1]octane hydrochloride CAS No. 2641915-78-6

7-azabicyclo[4.1.1]octane hydrochloride

Cat. No.: B6201130
CAS No.: 2641915-78-6
M. Wt: 147.6
InChI Key:
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Description

7-azabicyclo[4.1.1]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a bicyclic amine that features a nitrogen atom within its structure, making it a valuable intermediate in organic synthesis. This compound is often used in pharmaceutical research and development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azabicyclo[4.1.1]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cycloalkane derivative, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

7-azabicyclo[4.1.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

7-azabicyclo[4.1.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 7-azabicyclo[4.1.1]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

    2-azabicyclo[3.2.1]octane: A compound with a similar nitrogen-containing bicyclic structure.

Uniqueness

7-azabicyclo[4.1.1]octane hydrochloride is unique due to its specific ring size and nitrogen placement, which confer distinct chemical and physical properties. These differences make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-azabicyclo[4.1.1]octane hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium borohydride to form 7-azabicyclo[4.1.1]octane.", "Step 2: The resulting compound is then treated with methyl iodide to form 7-azabicyclo[4.1.1]octane iodide.", "Step 3: The iodide is then reacted with a solution of hydrochloric acid to form 7-azabicyclo[4.1.1]octane hydrochloride.", "Step 4: The hydrochloride salt is then isolated and purified through recrystallization or other suitable methods." ] }

CAS No.

2641915-78-6

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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